molecular formula C6H11N3O B13085555 2-(4-amino-5-methyl-1H-pyrazol-1-yl)ethan-1-ol

2-(4-amino-5-methyl-1H-pyrazol-1-yl)ethan-1-ol

Cat. No.: B13085555
M. Wt: 141.17 g/mol
InChI Key: UTELQZJJGIPZJC-UHFFFAOYSA-N
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Description

2-(4-amino-5-methyl-1H-pyrazol-1-yl)ethan-1-ol is a heterocyclic compound featuring a pyrazole ring substituted with an amino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-amino-5-methyl-1H-pyrazol-1-yl)ethan-1-ol typically involves the reaction of 4-amino-5-methyl-1H-pyrazole with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack on the ethylene oxide, leading to the formation of the desired product.

Industrial Production Methods

On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction parameters such as temperature, pressure, and reaction time. This method enhances the yield and purity of the product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-amino-5-methyl-1H-pyrazol-1-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-(4-formyl-5-methyl-1H-pyrazol-1-yl)ethan-1-ol.

    Reduction: Formation of 2-(4-amino-5-methyl-1H-pyrazol-1-yl)ethan-1-amine.

    Substitution: Formation of various substituted pyrazole derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 2-(4-amino-5-methyl-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets such as enzymes and receptors. The amino and hydroxyl groups facilitate binding to active sites, leading to modulation of biological pathways. For instance, it may inhibit enzyme activity by forming hydrogen bonds with key residues in the active site .

Properties

Molecular Formula

C6H11N3O

Molecular Weight

141.17 g/mol

IUPAC Name

2-(4-amino-5-methylpyrazol-1-yl)ethanol

InChI

InChI=1S/C6H11N3O/c1-5-6(7)4-8-9(5)2-3-10/h4,10H,2-3,7H2,1H3

InChI Key

UTELQZJJGIPZJC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CCO)N

Origin of Product

United States

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